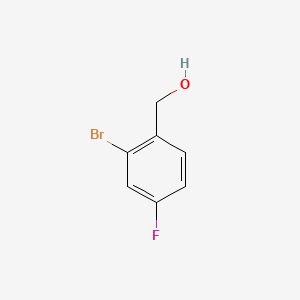

2-Bromo-4-fluorobenzyl Alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAMLBPEVCLQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378395 | |

| Record name | 2-Bromo-4-fluorobenzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229027-89-8 | |

| Record name | 2-Bromo-4-fluorobenzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-4-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-fluorobenzyl Alcohol: Synthesis, Properties, and Applications

Introduction: A Versatile Halogenated Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of rational design. 2-Bromo-4-fluorobenzyl alcohol, identified by the CAS number 229027-89-8 , has emerged as a pivotal intermediate, offering a unique combination of reactive sites that empower chemists to construct complex molecular architectures.[1][2][3] This guide provides an in-depth technical overview of this compound, from its fundamental properties to its applications in cutting-edge research and development.

The strategic placement of a bromine atom at the ortho-position and a fluorine atom at the para-position of the benzyl alcohol confers a distinct reactivity profile. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, while the fluorine atom modulates the electronic properties of the aromatic ring, often enhancing metabolic stability and binding affinity in pharmaceutical applications.[1] This dual-functionality makes this compound an indispensable tool for researchers, scientists, and drug development professionals.[2][4]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is typically a white to off-white crystalline solid.[4][5] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 229027-89-8 | [1][2][3][4] |

| Molecular Formula | C₇H₆BrFO | [4] |

| Molecular Weight | 205.03 g/mol | [4] |

| Appearance | White to almost white powder or crystal | [4][5] |

| Melting Point | 68 - 72 °C | [3][4][6] |

| Purity | ≥ 98% (GC) | [4] |

| InChI Key | XGAMLBPEVCLQEJ-UHFFFAOYSA-N | |

| SMILES String | BrC1=C(CO)C=CC(F)=C1 |

Synthesis and Mechanistic Considerations

While specific, detailed synthesis routes for this compound are not extensively documented in the provided search results, a general understanding can be derived from analogous preparations of halogenated benzyl alcohols. The synthesis would likely involve the selective bromination and fluorination of a suitable toluene or benzaldehyde precursor, followed by the reduction of the aldehyde or carboxylic acid functionality to the primary alcohol.

A plausible synthetic pathway could start from 4-fluorotoluene, which would undergo ortho-bromination followed by radical bromination of the methyl group and subsequent hydrolysis to yield the desired alcohol. The choice of reagents and reaction conditions is critical to ensure high regioselectivity and yield.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, or participate in etherification and esterification reactions.[3] The aryl bromide is a key reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules.[1][3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the elaboration of the molecular scaffold.

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

Oxidation to Aldehyde and Carboxylic Acid

The primary alcohol functionality can be selectively oxidized to either the aldehyde or the carboxylic acid, depending on the choice of oxidizing agent. The resulting 2-bromo-4-fluorobenzaldehyde is a valuable intermediate in its own right, particularly in the synthesis of heterocyclic compounds and other pharmacologically active molecules.[7][8]

Experimental Protocol: Oxidation to 2-Bromo-4-fluorobenzaldehyde

This protocol is a generalized example based on common oxidation procedures for benzyl alcohols.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Addition of Oxidant: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.1-1.5 eq), portion-wise at room temperature or 0 °C to control the reaction exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for DMP).

-

Extraction: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-bromo-4-fluorobenzaldehyde.

Applications in Material Science and Agrochemicals

Beyond its prominent role in pharmaceutical development, this compound is also utilized in the synthesis of specialty chemicals, including agrochemicals and materials.[4][5] The incorporation of this fluorinated and brominated moiety can enhance the thermal stability and chemical resistance of polymers and resins.[4] In the agrochemical sector, derivatives of this compound can be tailored to create more potent and selective pesticides and herbicides.[5]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an acute oral toxicant (Category 3) and may cause skin, eye, and respiratory irritation.[6] Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a strategically designed and highly versatile building block in modern organic chemistry. Its unique combination of a reactive primary alcohol and a functionalized aromatic ring with ortho-bromo and para-fluoro substituents provides a powerful platform for the synthesis of a diverse range of complex molecules. From its pivotal role in the development of novel pharmaceuticals to its applications in material science and agrochemicals, this compound continues to be an invaluable tool for innovation in the chemical sciences.

References

-

Mastering Organic Synthesis with this compound: A Chemist's Guide. (URL: [Link])

-

This compound: A Key Intermediate for Pharmaceutical and Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Exploring the Chemical Properties and Applications of this compound. (URL: [Link])

-

4-Fluorobenzyl alcohol. (URL: [Link])

-

The Expanding Horizons of this compound in Specialty Chemical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Comparing this compound with Structural Analogs for Synthesis Optimization - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. (URL: [Link])

-

Synthesis of 2-bromobenzyl alcohol - PrepChem.com. (URL: [Link])

- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google P

-

2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem - NIH. (URL: [Link])

-

3-bromo-4-fluorobenzyl alcohol,77771-03-0 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China. (URL: [Link])

-

The Role of 4-Bromo-2-fluorobenzyl Alcohol in API Synthesis. (URL: [Link])

-

Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. - ResearchGate. (URL: [Link])

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC - PubMed Central. (URL: [Link])

Sources

A Technical Guide to 2-Bromo-4-fluorobenzyl Alcohol: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

2-Bromo-4-fluorobenzyl alcohol is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and organic synthesis sectors. Its unique substitution pattern—a bromine atom at the ortho-position and a fluorine atom at the para-position relative to the hydroxymethyl group—imparts distinct reactivity, making it a versatile building block for complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, validated synthesis and purification protocols, comprehensive analytical characterization, and key applications as a pivotal intermediate in drug discovery.

Core Physicochemical Properties

The utility of this compound in a research and development setting begins with a clear understanding of its fundamental properties. These data points are critical for reaction planning, safety assessments, and analytical method development.

The molecular structure features a benzyl alcohol core. The bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, while the highly electronegative fluorine atom at the 4-position modulates the electronic properties of the aromatic ring, influencing both reactivity and the physicochemical properties (like lipophilicity and metabolic stability) of derivative molecules.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrFO | [2][3] |

| Molecular Weight | 205.02 g/mol | [2][3] |

| CAS Number | 229027-89-8 | [4] |

| Appearance | White to off-white solid/powder/crystal | [2][4][5] |

| Melting Point | 68-72 °C | [6] |

| Boiling Point | ~262.3 °C at 760 mmHg | [6] |

| Purity | Typically >98% (GC) | [4] |

| InChI Key | XGAMLBPEVCLQEJ-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The reliable synthesis of this compound is fundamental to its application. While several synthetic routes exist, a common and scalable laboratory method involves the reduction of the corresponding benzoic acid or benzaldehyde.

Synthetic Workflow Overview

The following diagram illustrates a typical workflow for the synthesis and purification of this compound starting from its corresponding acid.

Caption: Synthesis and Purification Workflow.

Detailed Experimental Protocol: Reduction of 2-Bromo-4-fluorobenzoic Acid

This protocol is adapted from analogous reductions of substituted benzoic acids.[7]

Materials:

-

2-Bromo-4-fluorobenzoic acid

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Diborane Formation: Slowly add boron trifluoride diethyl etherate (1.2 eq.) dropwise to the stirred suspension. Causality Note: The in-situ formation of diborane (B₂H₆) or a borane-THF complex creates a more potent reducing agent capable of reducing carboxylic acids, which are unreactive towards NaBH₄ alone.

-

Substrate Addition: Dissolve 2-Bromo-4-fluorobenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl to neutralize excess borane complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized material.

Analytical Validation Workflow

Caption: Analytical Characterization Workflow.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂OH) should appear as a singlet or a triplet (if coupled to the hydroxyl proton) around 4.7 ppm.[8][9] The aromatic protons will appear in the range of 7.0-7.6 ppm, with coupling patterns dictated by the bromine and fluorine substituents. The hydroxyl proton (-OH) will be a broad singlet whose chemical shift is concentration-dependent.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The benzylic carbon (-CH₂OH) is expected around 60-65 ppm. The aromatic carbons will appear between 115-140 ppm, with the carbon atoms directly bonded to fluorine exhibiting a large C-F coupling constant.[8]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2), which is a definitive signature for a monobrominated compound.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine atom on the aromatic ring.[10]

Key Applications in Drug Discovery

This compound is not just a laboratory curiosity; it is a crucial intermediate in the synthesis of high-value pharmaceutical agents.[11][12] Its bifunctional nature—the alcohol for derivatization and the aryl bromide for cross-coupling—makes it highly valuable.[1]

Role as a Key Building Block

The compound serves as a cornerstone for introducing the 2-bromo-4-fluorophenyl moiety into larger molecules. This is particularly important in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1] The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for the facile formation of C-C, C-N, and C-O bonds.[6]

Case Study: Synthesis of Vortioxetine (An Antidepressant)

A prominent application of a structurally related compound is in the synthesis of the FDA-approved antidepressant, Vortioxetine. While the exact commercial synthesis may vary, published routes often utilize a 2,4-disubstituted benzyl halide intermediate. The 2-bromo-4-fluorobenzyl moiety provides the core structure needed for subsequent coupling reactions to build the final drug molecule.

The diagram below conceptualizes the integration of a similar benzyl bromide intermediate in a key synthetic step.

Caption: Conceptual reaction for drug intermediate synthesis.

Safety and Handling

Proper handling of this compound is crucial for laboratory safety.

-

Hazard Classification: The compound is classified as an acute oral toxicant (Category 3) and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[3] The GHS signal word is "Danger" or "Warning" depending on the supplier and concentration.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles (conforming to EN 166), and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.[13]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[3]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

This compound, with a molecular weight of 205.02 g/mol , is more than a simple chemical statistic. It is a strategically designed building block that offers chemists a reliable entry point for synthesizing complex and biologically active molecules. Its well-defined physicochemical properties, established synthetic protocols, and proven utility in medicinal chemistry underscore its importance for researchers and drug development professionals. A thorough understanding of its chemistry and handling requirements enables its safe and effective application in advancing scientific discovery.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound: A Chemist's Guide. Retrieved from [Link][1]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of this compound. Retrieved from [Link][6]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical and Organic Synthesis. Retrieved from [Link][12]

-

PrepChem.com. (n.d.). Synthesis of 2-bromobenzyl alcohol. Retrieved from [Link][7]

-

The Royal Society of Chemistry. (n.d.). Contents - Supporting Information. Retrieved from [Link][8]

-

The Royal Society of Chemistry. (2020). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones.... Retrieved from [Link][10]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Horizons of this compound in Specialty Chemical Manufacturing. Retrieved from [Link][5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. This compound | 229027-89-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

- 9. 2-Bromobenzyl alcohol(18982-54-2) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Strategic Importance of 2-Bromo-4-fluorobenzyl alcohol

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-fluorobenzyl alcohol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of starting materials and intermediates is a critical determinant of success. This compound (CAS No. 229027-89-8) has emerged as a strategically important building block. Its unique trifunctional nature—a primary alcohol for derivatization, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating electronic properties—makes it a versatile precursor for complex molecular architectures.[1][2][3] The introduction of halogen atoms, specifically bromine and fluorine, into drug candidates can significantly enhance biological activity and improve pharmacokinetic profiles.[4][5][6]

This guide provides an in-depth analysis of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics to effectively utilize it in synthesis, optimize reaction conditions, and ensure safe handling. The information presented herein is a synthesis of established data and field-proven experimental methodologies, designed to bridge the gap between theoretical knowledge and practical application.

Core Physicochemical Properties

The physical properties of a compound are a direct reflection of its molecular structure. For this compound, the interplay between the polar hydroxyl group, the electron-withdrawing fluorine atom, and the bulky, polarizable bromine atom dictates its physical state, melting and boiling points, and solubility.[1][7] These properties are fundamental for its handling, purification, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 229027-89-8 | [1][8] |

| Molecular Formula | C₇H₆BrFO | [9][10] |

| Molecular Weight | 205.02 g/mol | [9] |

| Appearance | White to off-white crystalline solid/powder | [1][10][11] |

| Melting Point | 68-72 °C | [1][8][11] |

| Boiling Point | ~262.3 °C (at 760 mmHg) | [1] |

| Density | ~1.658 g/cm³ | [1] |

| Refractive Index | ~1.566 | [1] |

| Purity | >98.0% (GC) |

Spectroscopic Profile for Structural Verification

While a dedicated, comprehensive spectral database for this specific compound is not publicly available from all vendors[9], its structure allows for predictable spectroscopic signatures. These are crucial for identity confirmation and purity assessment in a laboratory setting.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂OH) would appear as a singlet (or a doublet if coupled to the hydroxyl proton), shifted downfield due to the adjacent oxygen. The aromatic protons would appear as a complex multiplet pattern, with their chemical shifts influenced by the ortho-bromine and para-fluorine substituents. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is concentration and solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal seven distinct signals. The benzylic carbon (-CH₂OH) would be found in the aliphatic region (~60-70 ppm). The six aromatic carbons would have their chemical shifts dictated by the halogen substituents; the carbon bearing the fluorine atom would show a large coupling constant (¹J C-F), a hallmark of fluorinated aromatics.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic ring and the CH₂ group would appear around 2850-3100 cm⁻¹. Strong absorptions corresponding to C-Br and C-F bonds would be visible in the fingerprint region (below 1200 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Solubility Characteristics: A Guide for Reaction and Purification

The solubility of this compound is a key practical consideration for its use as a reagent.

-

Polar Solvents: Due to the presence of the polar hydroxyl (-OH) group, which can participate in hydrogen bonding, the compound is expected to have some solubility in polar protic solvents like water and alcohols (e.g., ethanol, methanol).[1]

-

Organic Solvents: It is generally described as soluble in common organic solvents.[1][11] This includes polar aprotic solvents like tetrahydrofuran (THF), acetone, and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. This broad solubility is advantageous for a wide range of synthetic transformations.[1]

The principle of "like dissolves like" is paramount here. The molecule possesses both polar (hydroxyl) and less polar (bromofluoro-aromatic ring) regions, giving it this versatile solubility profile.[12]

Experimental Methodologies for Property Determination

To ensure scientific integrity, the physical properties of a compound must be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining the key physical constants of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid, whereas impurities will cause a depression and broadening of the melting range.[13]

Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry watch glass. Crush the solid into a fine powder.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid (2-3 mm high) should be forced into the tube.[14] Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to tightly pack the solid at the bottom.[13][15]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time and prevents overshooting the melting point in the precise measurement.[13]

-

Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Prepare a new capillary tube. Set a slow, controlled heating rate (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.[14]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).[15] The melting range is reported as T₁ - T₂.

-

Validation: For a self-validating system, the apparatus should be periodically calibrated using standards with known, sharp melting points (e.g., benzoic acid, urea).[13]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given the high boiling point of this compound (~262 °C), distillation would be the most accurate method, but it requires a significant amount of material.[16][17] For small-scale identification, a micro boiling point determination is more practical.

Protocol: Micro Boiling Point (Thiele Tube Method)

-

Sample Preparation: Place a small amount (a few drops) of the molten compound or a solution in a high-boiling solvent into a small test tube (fusion tube).[18][19]

-

Capillary Setup: Take a standard melting point capillary tube and seal one end. Place this capillary tube, open end down, into the fusion tube containing the liquid sample.[18]

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.[20]

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently and slowly.[18]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This occurs as the trapped air expands and vapor from the liquid enters the capillary.[18][20]

-

Recording: Continue slow heating until a rapid and continuous stream of bubbles emerges. Stop heating. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[18] At this point, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Validation: The atmospheric pressure should be recorded at the time of the experiment, as boiling point is pressure-dependent.[17]

Caption: Workflow for Micro Boiling Point Determination.

Qualitative Solubility Testing

Understanding a compound's solubility in different media (aqueous neutral, acidic, basic, and organic) can provide significant insight into its functional groups and is crucial for designing extraction and purification protocols.[21]

Protocol: Systematic Solubility Assessment

-

Setup: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Diethyl Ether, Toluene).

-

Sample Addition: To each tube, add a small, consistent amount of this compound (e.g., ~25 mg).[21]

-

Solvent Addition: Add the first solvent (e.g., Water) dropwise, up to ~0.75 mL, shaking vigorously after each addition.[21]

-

Observation: Observe if the solid dissolves completely. Record as "soluble," "partially soluble," or "insoluble."[12] For two liquids, observe if they are "miscible" (one phase) or "immiscible" (two phases).[12]

-

Systematic Testing: Repeat the process for each solvent. The solubility in acidic (HCl) or basic (NaOH) solutions compared to water can indicate the presence of basic or acidic functional groups, respectively.[21] Solubility in a non-polar organic solvent like Toluene versus a polar organic solvent like Diethyl Ether provides information about the overall polarity of the molecule.

-

Interpretation: For this compound, we expect insolubility or very slight solubility in water. Due to the neutral alcohol group, its solubility is not expected to significantly increase in 5% HCl or 5% NaOH. We anticipate good solubility in organic solvents like diethyl ether.[1]

Caption: Workflow for Qualitative Solubility Testing.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

-

Hazard Identification: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[9] The GHS pictogram is the skull and crossbones (GHS06), and the signal word is "Danger".[9]

-

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of water.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials.[11]

-

Conclusion

This compound is a valuable and versatile intermediate in chemical synthesis. A comprehensive understanding of its physical properties—from its melting point and solubility to its spectroscopic signatures—is essential for its effective and safe application. Its crystalline nature and moderate melting point facilitate handling and weighing, while its solubility in common organic solvents allows for its use in a variety of reaction conditions. By employing the standardized experimental protocols detailed in this guide, researchers can confidently verify the identity and purity of this key building block, paving the way for successful and reproducible synthetic outcomes in drug discovery and beyond.

References

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of this compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Community College of Baltimore County. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Science Company. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical and Organic Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound: A Chemist's Guide. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Northern Kentucky University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Department of Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). The Expanding Horizons of this compound in Specialty Chemical Manufacturing. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing this compound with Structural Analogs for Synthesis Optimization. Retrieved from [Link]

-

COLORCOM LTD. (n.d.). This compound. Retrieved from [Link]

-

Mini-Reviews in Medicinal Chemistry. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 229027-89-8 [sigmaaldrich.com]

- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 10. colorcom.lookchem.com [colorcom.lookchem.com]

- 11. nbinno.com [nbinno.com]

- 12. chem.ws [chem.ws]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. youtube.com [youtube.com]

- 15. byjus.com [byjus.com]

- 16. vernier.com [vernier.com]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 19. byjus.com [byjus.com]

- 20. cdn.juniata.edu [cdn.juniata.edu]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of 2-Bromo-4-fluorobenzyl Alcohol

This guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-fluorobenzyl alcohol, a key intermediate in pharmaceutical and agrochemical research. Directed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering both predictive insights based on analogous structures and detailed protocols for empirical determination.

The Critical Role of Solubility in Scientific Research and Development

Solubility, the capacity of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, its solubility profile dictates its utility in various applications. In drug discovery, poor aqueous solubility can severely limit a compound's bioavailability, hindering its therapeutic efficacy.[1][2][3][4] Formulation chemists grapple with the challenge that over 40% of new chemical entities are poorly soluble in water, making solubility assessment a critical early-stage activity.[1] Furthermore, in synthetic organic chemistry, understanding a compound's solubility in different organic solvents is paramount for reaction setup, purification, and formulation.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 229027-89-8 | [5] |

| Molecular Formula | C₇H₆BrFO | [6] |

| Molecular Weight | 205.02 g/mol | [6] |

| Appearance | White to off-white solid | [5][7] |

| Melting Point | 68-72 °C | [5][8] |

| Density | ~1.658 g/cm³ | [5] |

| Boiling Point | ~262.3 °C at 760 mmHg | [5] |

The presence of a polar hydroxyl group, a bulky bromine atom, and an electron-withdrawing fluorine atom on the benzene ring all contribute to the molecule's overall polarity and its interactions with various solvents.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in the literature, we can infer its likely behavior by examining structurally related compounds. The general principle of "like dissolves like" is a useful starting point, suggesting that polar compounds will dissolve in polar solvents and non-polar compounds in non-polar solvents.[9][10]

Aqueous Solubility

Based on its structural analogues, this compound is expected to have limited solubility in water. Benzyl alcohol, the parent compound, has a moderate water solubility of about 4 g/100 mL.[2][11] The introduction of halogen substituents, particularly the larger bromine atom, generally decreases aqueous solubility due to an increase in molecular weight and surface area, and a decrease in the molecule's ability to form hydrogen bonds with water. For instance, 4-fluorobenzyl alcohol is described as slightly soluble in water[12], and 2-bromobenzyl alcohol also has limited water solubility. Therefore, it is reasonable to predict that this compound will be slightly soluble in water.

Solubility in Organic Solvents

This compound is anticipated to be soluble in common organic solvents.[5] This prediction is strongly supported by the high solubility of benzyl alcohol and its halogenated derivatives in a range of organic media. Benzyl alcohol is miscible with ethanol and diethyl ether and is soluble in acetone and chloroform.[11] Similarly, 2-bromobenzyl alcohol is soluble in organic solvents like ethanol and ether.[3] The presence of the polar hydroxyl group allows for hydrogen bonding with protic solvents like alcohols, while the aromatic ring and halogen substituents can engage in van der Waals and dipole-dipole interactions with a variety of organic solvents.

Predicted Qualitative Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly Soluble | Presence of polar -OH group is offset by the large, hydrophobic bromofluorophenyl group. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Acetone | Soluble | Polar aprotic solvent with a significant dipole moment. |

| Dichloromethane | Soluble | Moderately polar solvent, effective for many organic solids. |

| Toluene | Moderately Soluble | Non-polar aromatic solvent, may be less effective than polar solvents. |

| Hexane | Sparingly Soluble | Non-polar solvent, unlikely to effectively solvate the polar alcohol. |

Experimental Determination of Solubility

Given the lack of precise quantitative data, experimental determination of the solubility of this compound is crucial for its effective application. The following section outlines a robust, step-by-step protocol for this purpose.

The Shake-Flask Method: A Gold Standard

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Experimental Workflow:

Sources

- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. CAS 18982-54-2: 2-Bromobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 4. 2-Bromobenzyl bromide 98 3433-80-5 [sigmaaldrich.com]

- 5. manavchem.com [manavchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Bromobenzyl alcohol, 98% | Fisher Scientific [fishersci.ca]

- 8. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Fluorobenzyl alcohol (CAS 459-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chembk.com [chembk.com]

A Technical Guide to the Spectral Analysis of 2-Bromo-4-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzyl alcohol is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in the development of novel pharmaceutical agents and other complex molecules necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing definitive evidence of a compound's identity and purity. This in-depth technical guide presents a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Note to the Reader: As of the compilation of this guide, publicly available, experimentally verified spectral data for this compound is limited. Consequently, this document is based on a combination of predictive models and comparative analysis with structurally similar compounds. The presented data should be considered as a robust estimation to be confirmed with experimental results.

Molecular Structure and Key Features

This compound possesses a benzene ring substituted with a bromine atom, a fluorine atom, and a hydroxymethyl group. This specific substitution pattern gives rise to a unique spectral fingerprint. The molecular formula is C₇H₆BrFO, and the molecular weight is 205.02 g/mol .

Figure 1: Chemical Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, and the hydroxyl proton.

Experimental Protocol (Predicted): A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or 500 MHz spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | d | 1H | Ar-H |

| ~ 7.20 | dd | 1H | Ar-H |

| ~ 7.05 | t | 1H | Ar-H |

| ~ 4.70 | s | 2H | -CH₂- |

| ~ 2.0-3.0 | br s | 1H | -OH |

Interpretation:

-

Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the aromatic ring will appear in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing effects of the bromine and fluorine atoms will further influence their chemical shifts. The splitting patterns (doublet, doublet of doublets, and triplet) arise from the coupling between adjacent protons.

-

Methylene Protons (δ ~4.70 ppm): The two protons of the -CH₂- group are expected to appear as a singlet, as they are chemically equivalent and not coupled to any neighboring protons. Their chemical shift is downfield due to the adjacent oxygen atom and the aromatic ring.

-

Hydroxyl Proton (δ ~2.0-3.0 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary depending on the concentration, solvent, and temperature due to hydrogen bonding.

Figure 3: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a powerful toolkit for the comprehensive structural elucidation of this compound. This guide offers a detailed, albeit predictive, overview of the expected spectral data. For researchers in drug discovery and organic synthesis, this information serves as a valuable reference for reaction monitoring, quality control, and the confirmation of the synthesis of this important chemical intermediate. It is imperative that this predicted data be validated against experimentally obtained spectra for definitive structural confirmation.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-Bromobenzyl alcohol. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluorobenzyl alcohol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical and Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). FT-Raman and FTIR spectra, assignments and ab initio calculations of 2-aminobenzyl alcohol. Retrieved from [Link]

-

PubMed. (n.d.). FT-Raman and FTIR spectra, assignments and ab initio calculations of 2-aminobenzyl alcohol. Retrieved from [Link]

Introduction: The Strategic Importance of 2-Bromo-4-fluorobenzyl alcohol

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 229027-89-8) is a key structural motif and a versatile intermediate in the fields of medicinal chemistry and advanced organic synthesis.[1] Its unique arrangement of a primary alcohol, a bromine atom, and a fluorine atom on a benzene ring provides a powerful toolkit for synthetic chemists. The alcohol group serves as a handle for oxidation to aldehydes or carboxylic acids, as well as for etherification and esterification reactions. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Heck), which are fundamental for constructing complex carbon-carbon bonds.[1] Furthermore, the fluorine atom's high electronegativity influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity in pharmaceutical compounds.[1][2]

This guide presents a reliable and well-established two-step synthetic pathway to this compound, commencing from the commercially available starting material, 4-fluorobenzaldehyde. The chosen methodology emphasizes chemoselectivity, operational simplicity, and high yield, making it suitable for both laboratory-scale research and process development.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages:

-

Electrophilic Bromination: The regioselective bromination of 4-fluorobenzaldehyde to produce the key intermediate, 2-bromo-4-fluorobenzaldehyde.

-

Chemoselective Reduction: The selective reduction of the aldehyde functional group of the intermediate to the corresponding primary alcohol, yielding the final product.

The complete workflow is visualized below.

Caption: Step-by-step workflow for the NaBH₄ reduction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 equivalent) in a suitable alcohol solvent such as methanol (approx. 10-20 mL per gram of aldehyde). [3]* Cooling: Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: While stirring, add sodium borohydride (NaBH₄) (1.0 - 1.5 equivalents) slowly in small portions. Caution: Hydrogen gas is evolved.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC. [3]* Quenching: Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) until gas evolution ceases.

-

Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude this compound, which is a solid at room temperature (m.p. 68-72 °C), can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). [4]

Data Presentation: Reduction Reaction

| Parameter | Value (Example Scale) | Moles (mol) | Purpose |

| 2-Bromo-4-fluorobenzaldehyde | 20.3 g | 0.1 | Starting Material |

| Sodium Borohydride (NaBH₄) | 4.5 g | 0.12 | Reducing Agent |

| Methanol (MeOH) | 250 mL | - | Solvent |

| Reaction Temperature | 0 °C to RT | - | Reaction Condition |

| Reaction Time | 1-2 hours | - | Reaction Condition |

| Expected Yield | >95% | >0.095 | Product Yield |

Safety and Handling

-

Acids (H₂SO₄, TFA): Both sulfuric acid and trifluoroacetic acid are highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

5,5-Dibromohydantoin: This compound is toxic and an oxidizer. Avoid inhalation and contact with skin.

-

Sodium Borohydride (NaBH₄): NaBH₄ reacts with water and acids to produce flammable hydrogen gas. [3]Additions and quenching should be performed slowly and with adequate ventilation.

-

Solvents: Organic solvents like n-hexane, methanol, and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The described two-step synthesis provides a highly effective and reproducible route to this compound. The initial electrophilic bromination of 4-fluorobenzaldehyde is a high-yield reaction that establishes the required substitution pattern. The subsequent chemoselective reduction with sodium borohydride is a mild and efficient transformation that cleanly converts the intermediate aldehyde to the desired primary alcohol without disturbing the sensitive halogen substituents. This technical guide provides researchers and drug development professionals with a robust and well-validated protocol for accessing this valuable synthetic building block.

References

-

Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

Ward, D. E., & Rhee, C. K. (1992). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synthetic Communications, 18(16-17), 1927-1933. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound: A Chemist's Guide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of this compound. Retrieved from [Link]

- Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

FAQ. (n.d.). How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Retrieved from [Link]

- Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing this compound with Structural Analogs for Synthesis Optimization. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Formylation. Retrieved from [Link]

-

Mongin, F. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA, 70(1/2), 48-52. Retrieved from [Link]

-

Stack Exchange. (2019, June 15). How does 1-bromo-2-fluorobenzene react with lithium amalgam? Chemistry Stack Exchange. Retrieved from [Link]

-

Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

2-Bromo-4-fluorobenzyl alcohol safety and handling

An In-depth Technical Guide to the Safe Handling and Use of 2-Bromo-4-fluorobenzyl Alcohol

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of this compound (CAS No. 229027-89-8). It is intended for researchers, chemists, and professionals in drug development and specialty chemical manufacturing who utilize this versatile halogenated intermediate. The focus is not merely on procedural steps but on the underlying scientific principles that dictate these safety measures, ensuring a self-validating system of laboratory practice.

Compound Profile and Significance

This compound is a solid, typically appearing as a white to off-white crystalline powder[1]. Its molecular structure, featuring a benzyl alcohol moiety substituted with bromine and fluorine atoms, makes it a valuable building block in organic synthesis[2][3]. The bromine atom serves as a key functional handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), while the fluorine atom can significantly alter the lipophilicity and metabolic stability of target molecules, properties of high interest in pharmaceutical and agrochemical design[2].

However, the same structural features that make it synthetically useful also necessitate stringent safety and handling protocols. The presence of halogens and its classification as an acutely toxic and irritant compound demand a thorough understanding of its reactivity and toxicology.

Physicochemical and Toxicological Data

A summary of key data is presented below. This information is fundamental to understanding the material's behavior and its associated hazards.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5][6] |

| CAS Number | 229027-89-8 | [4][5][6] |

| Molecular Formula | C₇H₆BrFO | [4][6] |

| Molecular Weight | 205.02 g/mol | [4][6] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 68-72 °C | [1] |

| Boiling Point | ~262.3 °C at 760 mmHg | [1] |

| GHS Classification | Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | [4][7] |

| Signal Word | Danger | [7] |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][7] |

Hazard Identification and Risk Mitigation

The primary hazards associated with this compound are its acute oral toxicity and its irritant properties affecting the skin, eyes, and respiratory system[4][7]. Understanding these hazards is the first step in designing a robust safety workflow.

Causality of Hazards

-

Acute Toxicity (Oral, Category 3): The "Toxic if swallowed" classification (H301) is a critical warning[7]. This level of toxicity means that small quantities ingested can cause serious harm or be fatal. This hazard dictates the absolute prohibition of eating, drinking, or smoking in the laboratory and underscores the importance of stringent personal hygiene, such as frequent hand washing, especially before leaving the work area[8].

-

Skin and Eye Irritation (Category 2): The compound can cause significant skin and serious eye irritation (H315, H319)[4]. This is due to the chemical's ability to disrupt the cellular integrity of epithelial tissues upon contact. This property directly informs the mandatory use of protective gloves and safety glasses or goggles. The potential for serious eye damage necessitates immediate and prolonged flushing (at least 15 minutes) at an eyewash station in case of accidental contact[4].

-

Respiratory Irritation (STOT SE 3): As a fine powder, the compound can easily become airborne, and inhaling the dust may cause respiratory irritation (H335)[4]. This necessitates that all weighing and transfer operations be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation exposure.

Risk Assessment and Control Workflow

A systematic approach to risk management is non-negotiable. The following workflow illustrates the logical steps from hazard identification to control implementation.

Caption: A logical workflow for risk assessment and control.

Safe Handling and Personal Protective Equipment (PPE)

Based on the risk assessment, a multi-layered approach to protection is required, following the hierarchy of controls.

Engineering Controls

-

Chemical Fume Hood: All work that may generate dust or vapors, including weighing, transferring, and reaction setup, must be performed in a properly functioning chemical fume hood[9]. This is the primary line of defense against respiratory exposure.

-

Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure provides containment while maintaining measurement accuracy.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be known to all personnel working with the compound.

Administrative Controls

-

Designated Areas: Clearly mark and designate specific areas of the lab for handling acutely toxic chemicals[9][10].

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this compound and on emergency response protocols before commencing work.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection. A hazard assessment is required to select the appropriate PPE for any given task[11][12].

| PPE Item | Specification & Rationale | Source(s) |

| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk. This is mandated by the H319 "Causes serious eye irritation" classification. | [4][11] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are the minimum requirement for incidental contact. For extended handling or immersion, consult manufacturer permeation data. Double-gloving is recommended for handling acutely toxic substances. The H315 "Causes skin irritation" hazard necessitates robust hand protection. | [10][11] |

| Body Protection | A buttoned, long-sleeved laboratory coat is required. A chemically-resistant apron should be worn over the lab coat when handling larger quantities or when there is a splash hazard. | [8] |

| Footwear | Closed-toe and closed-heel shoes must be worn at all times in the laboratory. | [11] |

Experimental Protocol: Oxidation to 2-Bromo-4-fluorobenzaldehyde

The oxidation of benzyl alcohols to their corresponding aldehydes is a common and fundamental transformation in organic synthesis[13][14]. This protocol details a representative procedure using manganese dioxide (MnO₂), a mild and selective oxidizing agent, which minimizes the risk of over-oxidation to the carboxylic acid that can occur with stronger agents like chromic acid[15][16].

Pre-Reaction Safety Review

-

Review SDS: Thoroughly review the SDS for all reagents, including this compound, manganese dioxide, and the solvent (e.g., dichloromethane).

-

Engineering Controls Check: Verify the chemical fume hood has a current certification sticker and is functioning correctly.

-

PPE Assembly: Don all required PPE as specified in Section 3.3.

Step-by-Step Procedure

This protocol is adapted from a general procedure for the oxidation of a similar substrate and should be optimized for specific laboratory conditions.[15]

-

Reagent Preparation: Inside a chemical fume hood, weigh 2.05 g (10.0 mmol) of this compound into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add 100 mL of dichloromethane to the flask and stir until the solid is fully dissolved.

-

Oxidant Addition: Carefully add 8.7 g (100 mmol, 10 equivalents) of activated manganese dioxide (MnO₂) to the solution in portions. Causality: MnO₂ is a heterogeneous oxidant; a large excess is used to drive the reaction to completion. The reaction is typically exothermic and portion-wise addition helps control the reaction rate.

-

Reaction Monitoring: Seal the flask and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

-

Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the solid MnO₂ and its byproducts. Wash the filter cake thoroughly with additional dichloromethane. Causality: Celite provides a fine filtration medium to remove the finely divided MnO₂.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-4-fluorobenzaldehyde.

-

Waste Disposal: All solid waste (MnO₂/celite) and solvent waste must be disposed of as hazardous chemical waste, following the guidelines in Section 6.

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[4].

-

Incompatibilities: Keep away from strong oxidizing agents. The primary alcohol group is susceptible to oxidation, which can be uncontrolled and highly exothermic if mixed with potent oxidizers[17].

-

Hazardous Decomposition: Upon thermal decomposition, this compound may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride[4].

Spill and Waste Management

Spill Response

-

Minor Spill (Solid):

-

Evacuate the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not dry sweep, as this can generate dust[9].

-

Carefully scoop the material into a labeled, sealable container for hazardous waste.

-

Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

-

-

Major Spill:

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory door and prevent entry.

-

Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

-

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Segregation: Halogenated organic waste must be collected in a separate, clearly labeled waste container from non-halogenated waste[18][19]. Causality: Mixing waste streams complicates disposal procedures and can significantly increase costs. More importantly, mixing incompatible wastes can lead to dangerous chemical reactions.[19]

-

Labeling: The container must be labeled "Hazardous Waste" and list all chemical constituents, including "this compound"[18].

-

Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area until it is collected by EHS personnel[18]. Do not pour any amount down the drain[10][20].

Emergency Procedures: Exposure Response

Immediate and correct action is critical in the event of an exposure.

Caption: Emergency response flowchart for exposure incidents.

-

Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Seek immediate medical attention[4].

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[4].

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention[4].

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel[7].

References

-

Fisher Scientific. (2024, March 11). Safety Data Sheet: this compound. Retrieved from [Link]

-

FAQ. (n.d.). How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?. Retrieved from [Link]

-

Capot Chemical. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound: A Chemist's Guide. Retrieved from [Link]

-

Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

- Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

NIOSH. (2007). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

NIOSH. (2014). Recommendations for Chemical Protective Clothing. Retrieved from [Link]

-

ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

-

Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of this compound. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Acutely Toxic Chemicals. Retrieved from [Link]

-

Purdue University Radiological and Environmental Management. (n.d.). Acutely Toxic. Retrieved from [Link]

-

NCBioNetwork. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1 [Video]. YouTube. Retrieved from [Link]

-

University of Tennessee Knoxville Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

-

Washington State University. (n.d.). Acutely toxic materials. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (n.d.). Acutely Toxic Materials SOP. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). The Expanding Horizons of this compound in Specialty Chemical Manufacturing. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

-

ResearchGate. (2014). Oxidation of 4-bromobenzyl alcohol (1 mmol) in water with different.... Retrieved from [Link]

-

University of Rochester. (n.d.). OXIDATIONS 5 Oxidations. Retrieved from [Link]

-

Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. This compound | 229027-89-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 229027-89-8 | this compound - Capot Chemical [capotchem.com]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.cn]

- 8. m.youtube.com [m.youtube.com]

- 9. ehs.sonoma.edu [ehs.sonoma.edu]

- 10. purdue.edu [purdue.edu]

- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 12. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]

- 13. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. 7.2 Organic Solvents [ehs.cornell.edu]

- 20. ehs.washington.edu [ehs.washington.edu]

An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-fluorobenzyl Alcohol

This guide provides a comprehensive overview of the material safety data, handling protocols, and chemical properties of 2-Bromo-4-fluorobenzyl alcohol (CAS No: 229027-89-8). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety and excellence in the laboratory.

Understanding the Molecule: Chemical Identity and Properties

This compound is a halogenated aromatic alcohol with the molecular formula C₇H₆BrFO.[1][2] Its structure, featuring a primary alcohol, a bromine atom, and a fluorine atom on the benzene ring, dictates its reactivity and physical characteristics. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Weight | 205.02 g/mol | [1][2] |

| Appearance | White to off-white solid, often crystalline.[3] | [3] |

| Melting Point | 68-72 °C | [3][4] |

| Boiling Point | ~262.3 °C at 760 mmHg | [3] |

| Density | ~1.658 g/cm³ | [3] |

| Solubility | Generally soluble in water and common organic solvents.[3] | [3] |

The presence of the primary alcohol allows for oxidation to the corresponding aldehyde or carboxylic acid, as well as esterification and etherification reactions. The bromine atom is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for creating new carbon-carbon bonds in drug discovery.[3]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Hazard Statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Some sources also indicate that it may be harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]